1-Azaspiro[4.5]dec-3-ene
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Overview
Description
1-Azaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 1955553-94-2 . It has a molecular weight of 137.22 . The physical form of this compound is liquid .
Synthesis Analysis
A synthetic method for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines and piperidines, which relies on the gold (I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, has been developed .Molecular Structure Analysis
The InChI Code of this compound is 1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 . The molecular structure of this compound is characterized using 1H NMR (or 13C NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis
In the case of substrates with an internal alkyne substituent, the reaction was found to proceed via a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6- endo-dig cyclization/1,5-acyl migration pathway to give the azaspiro [4.5]decadienone derivative .Physical and Chemical Properties Analysis
This compound is a liquid . The extraction and cleanup of spirotetramat and its metabolites spirotetramat-enol was carried out by QuEChERS method . The cleaned up residues were estimated by HPLC equipped with a photo diode array detector at a wavelength of 250 nm .Scientific Research Applications
Synthesis and Antiviral Activity
- A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives exhibited inhibition against human coronavirus 229E replication, with one compound showing significant activity comparable to known coronavirus inhibitors. This points to the potential of 1-Azaspiro[4.5]dec-3-ene derivatives in antiviral drug development (Apaydın et al., 2019).
Isolation from Natural Sources
- Two new isoxazoline compounds, including derivatives of 1-oxa-2-azaspiro[4.5]dec-2-ene, were isolated from Xanthoceras sorbifolia Bunge. These compounds showed potential anti-asthmatic and anti-anaphylaxis activities based on structure predictions and binding affinity studies (Ge et al., 2016).
Novel Alkaloids and Synthesis Methods
- Three novel oxazoline alkaloids, including 1-oxa-3-azaspiro [4.5] dec-2-ene derivatives, were identified from Gymnotheca chinensis, indicating the compound's presence in various natural sources (Xiao et al., 2016).
- A tandem Prins strategy for synthesizing 1,8-dioxa 3-azaspiro[4.5]dec-2-ene derivatives demonstrates the versatility of this compound in chemical synthesis (Reddy et al., 2018).
Anticancer Activity
- New 1-thia-azaspiro[4.5]decane derivatives showed moderate to high inhibition activities against various human cancer cell lines, indicating their potential in cancer treatment (Flefel et al., 2017).
- Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives displayed moderate to potent activity against lung, breast, and cervical cancer cell lines, highlighting their significance in anticancer drug research (Yang et al., 2019).
Miscellaneous Applications
- The 6-azaspiro[4.5]decane ring system, related to this compound, is integral to the synthesis of compounds like halichlorine and pinnaic acid, showing the compound's relevance in diverse chemical syntheses (Matsumura et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 1-Azaspiro[4It’s worth noting that similar spiro compounds have been shown to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain.
Mode of Action
The exact mode of action of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity . They inhibit both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever .
Biochemical Pathways
The biochemical pathways affected by 1-Azaspiro[4Based on the inhibition of cox-1 and cox-2 enzymes, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azaspiro[4The compound’s molecular weight is 13722 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity , suggesting that 1-Azaspiro[4.5]dec-3-ene may also have potential anti-inflammatory effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azaspiro[4It’s worth noting that the compound’s storage temperature is 4 degrees celsius , suggesting that it may require a controlled environment for optimal stability.
Safety and Hazards
The safety information of 1-Azaspiro[4.5]dec-3-ene includes pictograms GHS05,GHS07 . The signal word is Danger . Hazard statements include H302,H314,H332,H335 . Precautionary statements include P260,P261,P264,P270,P271,P280,P301+P312,P301+P330+P331,P303+P361+P353,P304+P340,P305+P351+P338,P310,P312,P330,P363,P403+P233,P405,P501 .
Future Directions
Spirotetramat, a compound related to 1-Azaspiro[4.5]dec-3-ene, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops . Future research may focus on the development of more efficient synthesis methods and the exploration of its potential applications in various fields.
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various chemical reactions to form different spirocyclic compounds
Molecular Mechanism
It is known that this compound can undergo various chemical reactions to form different spirocyclic compounds These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-azaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPKVRKESBWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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